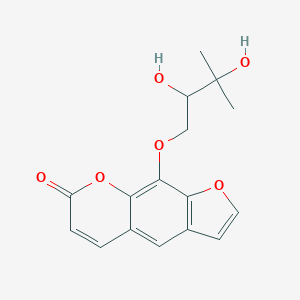

(±)-Heraclenol

描述

Structure

3D Structure

属性

CAS 编号 |

31575-93-6 |

|---|---|

分子式 |

C16H16O6 |

分子量 |

304.29 g/mol |

IUPAC 名称 |

9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3/t11-/m1/s1 |

InChI 键 |

FOINLJRVEBYARJ-LLVKDONJSA-N |

SMILES |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |

手性 SMILES |

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |

规范 SMILES |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |

外观 |

Powder |

熔点 |

117-118°C |

其他CAS编号 |

26091-76-9 |

物理描述 |

Solid |

Pictograms |

Environmental Hazard |

同义词 |

heraclenol |

产品来源 |

United States |

Occurrence and Biosynthesis of ± Heraclenol

Botanical Sources and Distribution of (±)-Heraclenol

This compound and its stereoisomers have been found in several plant species distributed across different geographical regions. The isolation of this compound from these sources is typically achieved through various extraction and chromatographic techniques.

Isolation from Angelica lucida

This compound has been isolated from Angelica lucida L., a plant species from the Apiaceae family. Studies have reported its presence in the fruits of Angelica lucida. The isolation process from the fruits has led to the characterization of heraclenol along with other coumarins such as imperatorin, isoimperatorin, oxypeucedanin (B192039) hydrate, and heraclenin (B16319). nih.govresearchgate.net Heraclenol, described as a coumarin (B35378), has been isolated from the fruits of Angelica lucida and has shown antibacterial activities. medchemexpress.comchemsrc.comglpbio.com It has also been identified as a coumarin derivative isolated from the roots of Angelica lucida. nih.gov

Isolation from Ducrosia anethifolia

Ducrosia anethifolia (DC.) Boiss., another species within the Apiaceae family, is a known source of heraclenol. (-)-Heraclenol (B11927913), a derivative of furocoumarin, has been isolated from Ducrosia anethifolia. medchemexpress.comglpbio.com The aerial parts of Ducrosia anethifolia have been reported as a source of heraclenol. researchgate.nettandfonline.comtandfonline.comresearchgate.net Heraclenol has also been isolated from the seeds of D. anethifolia. tandfonline.com Similar to Angelica lucida, (-)-Heraclenol has been isolated from the roots of Ducrosia anethifolia. nih.gov Phytochemical investigations of the aerial parts of D. anethifolia have led to the isolation of heraclenol among other furanocoumarins. tandfonline.comtandfonline.comresearchgate.netnih.gov

Isolation from Magydaris tomentosa and Magydaris pastinacea

This compound has been isolated from the flowers of Magydaris tomentosa (Desf.) DC. unipa.itthieme-connect.desemanticscholar.org Magydaris pastinacea (Lam.) Paol. is considered a synonym for Magydaris tomentosa in some contexts. unica.itnih.gov (S)-Heraclenol has been isolated from the seeds of Magydaris pastinacea. nih.govtandfonline.com Previous studies on M. pastinacea have also reported the isolation of coumarins from its flowers. unica.itnih.gov

Isolation from Prangos pabularia

Prangos pabularia Lindl. is another plant source from which heraclenol has been isolated. Heraclenol is mentioned as being found in Prangos pabularia. wikidata.org (-)-Heraclenol has been identified as a coumarin derivative isolated from the roots of Prangos pabularia. nih.gov

Isolation from Heracleum rapula

Heraclenol has been isolated from the roots of Heracleum rapula Franch. thieme-connect.comresearchgate.netmedchemexpress.cnnih.govthieme-connect.com Investigations into the chemical constituents of the roots of Heracleum rapula have led to the isolation of heraclenol and heraclenol derivatives, such as coumarin glycosides and dimers. thieme-connect.comresearchgate.netnih.govthieme-connect.com

Isolation from Incarvillea younghusbandii

Incarvillea younghusbandii Sprague is a plant species from which heraclenol has been isolated. Heraclenol has been identified among the chemical constituents obtained from Incarvillea younghusbandii. nih.govresearchgate.netacs.orgresearchgate.net Specifically, heraclenol was isolated from the aerial parts of Incarvillea younghusbandii. chemfaces.com

Isolation from Clausena lansium

Clausena lansium (Lour.) Skeels, commonly known as wampee, is a tropical species belonging to the Rutaceae family. Phytochemical investigations of Clausena lansium have led to the isolation of this compound. For instance, a study on the leaves of Clausena lansium growing in Vietnam reported the isolation of heraclenol from the n-hexane extract. researchgate.netkoreamed.orgsemanticscholar.org Heraclenol was one of five compounds isolated and characterized using techniques such as LC/MS/NMR. researchgate.netkoreamed.orgsemanticscholar.org Another study on the twigs and roots of Clausena lansium also reported the isolation of heraclenol along with other coumarins and carbazole (B46965) alkaloids. researchgate.netscielo.br

Other Reported Plant Sources of this compound

Beyond Clausena lansium, this compound and its enantiomers have been found in a variety of other plant sources. These include:

Heracleum candicans D.C. researchgate.net

Magydaris tomentosa (Desf.) DC. unipa.it

Ruta angustifolia. niscair.res.in

Angelica ursina. wikidata.org

Prangos pabularia. wikidata.orginvivochem.cn

Ruta montana. wikidata.org

Angelica dahurica. wikidata.org

Angelica lucida. wikidata.org

Boenninghausenia albiflora. wikidata.org

Pleurospermum rivulorum. nih.gov

Ferula sumbul. nih.gov

Heracleum rapula Franch. (specifically as a glucopyranosyl derivative). invivochem.cn

Angelica archangelica (specifically as a glucopyranosyl derivative). invivochem.cn

These findings highlight the widespread occurrence of heraclenol and related furanocoumarins in specific plant genera and families.

Biosynthetic Pathways of this compound

The biosynthesis of furanocoumarins, including this compound, generally originates from the shikimate and phenylpropanoid pathways, with umbelliferone (B1683723) (7-hydroxycoumarin) serving as a key precursor. researchgate.netnih.gov

Proposed Enzymatic Steps in Furanocoumarin Biosynthesis Relevant to this compound

The biosynthesis of linear furanocoumarins, to which heraclenol is related, involves several enzymatic steps starting from umbelliferone. researchgate.netnih.gov While the specific, detailed enzymatic pathway leading directly to this compound is complex and involves multiple steps, the general route involves prenylation of umbelliferone, followed by modifications that lead to the furan (B31954) ring system and further substitutions. researchgate.netnih.gov Key steps in furanocoumarin biosynthesis include prenylation at specific carbon positions (C6 or C8), hydroxylation, and cyclization to form the furan ring. researchgate.netnih.gov Heraclenol's structure suggests it arises from a precursor like heraclenin, which is an epoxide furanocoumarin. Heraclenin itself is a dimethylallylated psoralen (B192213) derivative. wikidata.orgthegoodscentscompany.comcaymanchem.com The conversion of heraclenin to heraclenol involves the opening of the epoxide ring, introducing two hydroxyl groups.

Stereospecific Microbial Transformation of (+)-Heraclenin to (-)-Heraclenol by Aspergillus niger

Microbial transformations can play a significant role in modifying natural products. Research has shown that Aspergillus niger, a filamentous fungus, can stereospecifically transform (+)-heraclenin into (-)-heraclenol. caymanchem.comcabidigitallibrary.orgchemfaces.comresearchgate.net This biotransformation was studied in growth media and resulted in (-)-heraclenol as the sole product. cabidigitallibrary.orgchemfaces.comresearchgate.net This indicates that Aspergillus niger possesses enzymatic machinery capable of hydrolyzing the epoxide ring of (+)-heraclenin in a highly selective manner, yielding the (-)-enantiomer of heraclenol. cabidigitallibrary.orgchemfaces.comresearchgate.net This specific transformation highlights a potential route for the formation of heraclenol enantiomers in biological systems and demonstrates the capability of microorganisms to perform stereospecific modifications of furanocoumarins.

Synthetic Methodologies for ± Heraclenol and Its Derivatives

Total Synthesis Approaches to (±)-Heraclenol

Total synthesis of this compound involves constructing the entire molecule from simpler precursors. While specific detailed total synthesis routes for this compound were not extensively detailed in the search results, the synthesis of coumarins and furanocoumarins often employs methods like the Pechmann reaction, which involves the condensation of phenols with β-ketoesters under acidic conditions to form the coumarin (B35378) core. Subsequent steps would be required to append the furan (B31954) ring and the characteristic dihydroxyisopentyl side chain at the appropriate positions of the furanocoumarin structure.

Asymmetric Synthesis of Enantiopure Heraclenol Stereoisomers

Asymmetric synthesis, also known as enantioselective synthesis, is a crucial approach for obtaining single enantiomers of chiral molecules wikipedia.orgscribd.com. This is particularly important because different enantiomers can exhibit distinct biological activities wikipedia.orgspringernature.com. While general principles of asymmetric synthesis involve using chiral reagents, catalysts, or auxiliaries to favor the formation of one stereoisomer over the other wikipedia.orgscribd.com, specific asymmetric synthesis routes for enantiopure heraclenol stereoisomers ((+)-heraclenol and (-)-heraclenol) were not explicitly detailed in the search results. However, the semi-synthesis of (+)-heraclenol acetate (B1210297) from (-)-heraclenol (B11927913) has been reported, suggesting that enantiopure heraclenol can be obtained, potentially through isolation from natural sources or via asymmetric synthetic methods not found in the immediate search results. tandfonline.com

Chemoenzymatic Synthesis of Heraclenol and Related Compounds

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to synthesize complex molecules. nih.gov This approach can be particularly useful for introducing chirality or achieving regioselectivity that is difficult to accomplish with purely chemical methods. While a specific chemoenzymatic synthesis of heraclenol was not found, the concept of chemoenzymatic synthesis has been applied to other natural products, including those with complex structures. researchgate.netscience.gov Heraclenol glycosides, such as Heraclenol 3'-O-β-D-glucopyranoside, are examples of compounds that could potentially be targets for chemoenzymatic synthesis, involving enzymatic glycosylation of the heraclenol aglycone.

Derivatization Strategies for Structure-Activity Relationship Studies

Derivatization of heraclenol is a common strategy in structure-activity relationship (SAR) studies to understand how modifications to the molecule's structure affect its biological activity. wikipedia.orgmdpi.comnih.gov By synthesizing and testing various derivatives, researchers can identify key functional groups or structural features responsible for observed effects. wikipedia.orgcollaborativedrug.com

Synthesis of Heraclenol Acetate

Heraclenol acetate is a derivative of heraclenol where an acetyl group replaces one of the hydroxyl hydrogens. The semi-synthesis of (+)-heraclenol acetate has been reported, involving the reaction of (-)-heraclenol with acetic anhydride (B1165640) in pyridine (B92270). tandfonline.comunica.itresearchgate.net This reaction was carried out at room temperature for 48 hours, followed by purification to yield the acetate derivative. tandfonline.comunica.it

A representative synthesis procedure for heraclenol acetate involves dissolving (-)-heraclenol in pyridine and adding acetic anhydride dropwise. tandfonline.comunica.it The mixture is then typically left to react, and the product is purified, for instance, by column chromatography. tandfonline.comunica.it

An example of the semi-synthesis of (+)-heraclenol acetate is shown in the table below:

| Reactant | Amount | Solvent | Reagent | Conditions | Product | Yield |

| (-)-Heraclenol | 38.9 mg (0.13 mmol) | Pyridine (2 mL) | Acetic anhydride (0.012 mL, 0.13 mmol) | Room temperature, 48 h | (+)-Heraclenol acetate | 24.9 mg tandfonline.com |

Synthesis of Heraclenol Acetonide

Heraclenol acetonide is a cyclic ketal derivative formed by the reaction of heraclenol's vicinal diol group with acetone (B3395972). The formation of acetonides is a common method for protecting 1,2-diols and can also be used to rigidify the flexible side chain for SAR studies. While a specific detailed synthesis of heraclenol acetonide was not found in the immediate search results, the general synthesis of acetonides from 1,2-diols involves reaction with acetone in the presence of an acid catalyst, such as iron(III) chloride. oc-praktikum.de This reaction typically involves dissolving the diol in dry acetone and adding the catalyst, followed by stirring and potentially heating. oc-praktikum.de

Based on general acetonide formation procedures, a hypothetical synthesis of heraclenol acetonide would involve reacting this compound with acetone under acidic conditions.

Synthesis of Heraclenol Glycosides (e.g., Heraclenol 3'-O-β-D-glucopyranoside)

Heraclenol glycosides are derivatives where a sugar moiety is attached to a hydroxyl group of heraclenol via a glycosidic linkage. Heraclenol 3'-O-β-D-glucopyranoside is an example of such a glycoside. chem960.com The synthesis of glycosides typically involves coupling the aglycone (heraclenol in this case) with an activated sugar donor in the presence of a catalyst. The specific synthesis of heraclenol 3'-O-β-D-glucopyranoside would involve forming a β-glycosidic bond between the hydroxyl group at the 3' position of the dihydroxyisopentyl side chain of heraclenol and the anomeric carbon of β-D-glucopyranose. While a detailed synthetic procedure was not found, the existence of this compound chem960.com indicates that methods for its synthesis have been developed. Another heraclenol glycoside, Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside], has also been reported, indicating the possibility of forming disaccharide linkages. chemicalbook.com

Pharmacological and Biological Activities of ± Heraclenol

Anticancer and Antiproliferative Activities (±)-Heraclenol has demonstrated antiproliferative and cytotoxic effects on various cancer cell linesmedchemexpress.commedchemexpress.comglpbio.com.

Cytotoxic Effects on Cancer Cell Lines (-)-Heraclenol (B11927913) shows antiproliferative and cytotoxic activities on cancer cell linesmedchemexpress.commedchemexpress.comglpbio.com. Studies have indicated that this compound exhibits cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer)benchchem.com. Furocoumarins, including heraclenol, isolated from Ducrosia anethifolia have been assessed for cytotoxic and antiproliferative activity against sensitive and multidrug-resistant mouse T-lymphoma cell linesnih.gov. Some compounds, including heraclenol, showed slight toxic effects on normal murine NIH/3T3 fibroblast cells with an IC50 value of 65.78 µMnih.gov.

Table of Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 73253 nih.gov, 40429858 nih.gov |

| (+)-Heraclenin | 164961 cabidigitallibrary.org |

| Oxypeucedanin (B192039) | 10481 nih.gov |

| Imperatorin | 3637 |

| Isoimperatorin | 3638 |

| Oxypeucedanin hydrate | 119488 |

Anti-Infective Activities of (-)-Heraclenol

| Activity | Microorganism | Findings | Reference |

| Antibacterial | Bacillus subtilis (Gram-positive) | Moderate activity (agar-plate diffusion assay) | chemfaces.comcabidigitallibrary.orgresearchgate.netresearchgate.net |

| Bacillus sphaericus (Gram-positive) | Moderate activity (agar-plate diffusion assay) | chemfaces.comcabidigitallibrary.orgresearchgate.netresearchgate.net | |

| Staphylococcus aureus (Gram-positive) | Moderate activity (agar-plate diffusion assay) | chemfaces.comcabidigitallibrary.orgresearchgate.netresearchgate.net | |

| Pseudomonas aeruginosa (Gram-negative) | Moderate activity (agar-plate diffusion assay) | chemfaces.comcabidigitallibrary.orgresearchgate.netresearchgate.net | |

| Escherichia coli (Gram-negative) | Moderate activity (agar-plate diffusion assay) | chemfaces.comcabidigitallibrary.orgresearchgate.netresearchgate.net | |

| Chromobacterium violaceum (Gram-negative) | Moderate activity (agar-plate diffusion assay) | chemfaces.comcabidigitallibrary.orgresearchgate.netresearchgate.net | |

| Antifungal | Aspergillus niger | Moderate activity (agar-plate diffusion assay) | chemfaces.comcabidigitallibrary.orgresearchgate.netresearchgate.net |

| Rhizopus oryzae | Moderate activity (agar-plate diffusion assay) | chemfaces.comcabidigitallibrary.orgresearchgate.netresearchgate.net | |

| Aspergillus flavus | Moderate activity (agar-plate diffusion assay) | chemfaces.comcabidigitallibrary.orgresearchgate.netresearchgate.net | |

| Candida albicans | Moderate activity (agar-plate diffusion assay) | chemfaces.comcabidigitallibrary.orgresearchgate.netresearchgate.net | |

| Saccharomyces cerevisiae | Moderate activity (agar-plate diffusion assay) | chemfaces.comcabidigitallibrary.orgresearchgate.netresearchgate.net | |

| Anti-plasmodial | Plasmodium falciparum (Chloroquine-sensitive and -resistant strains) | Significant activity (IC50 = 6.0 µg/ml) | chemfaces.comcymitquimica.comcabidigitallibrary.orgresearchgate.net |

| Antimycobacterial | Mycobacterium tuberculosis | MIC = 100 µg/ml | researchgate.net |

| Mycobacterium avium | MIC = 100 µg/ml | researchgate.net | |

| Mycobacterium kansasii | MIC > 200 µg/ml | researchgate.net |

Cytotoxic Effects of Heraclenol on Cancer Cell Lines

| Cell Line | Type | Findings | Reference |

| MCF-7 | Breast Cancer | Exhibits cytotoxic activity | |

| HT-29 | Colon Cancer | Exhibits cytotoxic activity | |

| NIH/3T3 | Normal Murine Fibroblast | Slight toxic effect (IC50 = 65.78 µM) | nih.gov |

| Mouse T-lymphoma | Cancer | Antiproliferative and cytotoxic activity | nih.gov |

Antiproliferative Effects on Cancer Cell Lines

Research indicates that this compound exhibits antiproliferative and cytotoxic activities against various cancer cell lines. medchemexpress.commedchemexpress.com Studies have confirmed that compounds isolated from Ducrosia anethifolia, including heraclenol, can inhibit proliferation in both parent (PAR) and multidrug resistance (MDR) L5178Y cells. mdpi.comencyclopedia.pub

Influence on Melanoma Cell Proliferation and Cell Cycle

Heraclenol has been shown to inhibit the proliferation of melanoma cells and influence their cell cycle. thegoodscentscompany.comszabo-scandic.comchemfaces.com Specifically, heraclenol, along with other furocoumarins with an alkoxy group at C-8, has been found to inhibit the proliferation of melanoma cells and induce cell cycle arrest at the G2/M phase at concentrations ranging from 0.1 to 1.0 μM. szabo-scandic.comnih.govresearchgate.net Studies involving UVA irradiation in combination with heraclenol have shown a reduction in tumor growth and final tumor weight in B16F10-bearing mice. szabo-scandic.comnih.govresearchgate.net This effect is suggested to be due to G2/M arrest of the cell cycle, potentially through an increase in phosphor-Chk1 and a decrease in phospho-cdc2 in melanoma cells. szabo-scandic.comnih.govresearchgate.net

Activity against Multidrug Resistant Cancer Cell Lines

This compound has demonstrated activity against multidrug-resistant (MDR) cancer cell lines. medchemexpress.commedchemexpress.com Studies evaluating compounds from Ducrosia anethifolia on sensitive and resistant mouse T-lymphoma cell lines showed that heraclenol exerted a potent antiproliferative effect on both cell types. encyclopedia.pubnih.gov While some compounds showed greater toxicity on the sensitive cell line, heraclenol was among those that did not show significant toxicity on normal murine fibroblast cells at certain concentrations. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Heracleum species, from which heraclenol can be isolated, have traditionally been used for inflammatory diseases, and their coumarin (B35378) content is considered to contribute to their anti-inflammatory properties. frontiersin.orgnih.govresearchgate.net

Inhibition of Cytokine Production (e.g., TNF-α)

Studies have indicated that (-)-Heraclenol can affect the production of cytokines, including TNF-α. Research on the anti-inflammatory effects of compounds from Heracleum sphondylium subsp. cyclocarpum has shown that heraclenol-3″-O-β-glucoside significantly inhibited carrageenan and prostaglandin (B15479496) E2-induced edema. nih.gov While direct studies specifically on this compound's inhibition of TNF-α are less detailed in the provided snippets, related coumarins and extracts from Heracleum species have shown inhibition of pro-inflammatory mediators and cytokines like TNF-α and IL-6 through pathways involving NF-κB and MAPK signaling. frontiersin.orgnih.govresearchgate.netresearchgate.net

Anticoagulant Activity

While some sources mention the anticoagulant activity of coumarins in general and heraclenin (B16319) specifically, direct information detailing the anticoagulant activity of this compound in the provided search results is limited. nih.govthieme-connect.deunipa.it One study mentions heraclenol being isolated alongside other coumarins with antibacterial and anticoagulant activities from the flowers of Magydaris tomentosa, but the specific anticoagulant activity of heraclenol is not explicitly detailed in the provided snippet. unipa.it Heraclenin, a related compound, has shown significant anticoagulant activity in rabbits by affecting prothrombin time and plasma clotting time. ijpp.com

Enzyme Inhibition Studies

This compound has been investigated for its enzyme inhibition capabilities. Studies have explored the inhibition of human carbonic anhydrase (hCA) isoforms by coumarins, including (-)-heraclenol. nih.govtandfonline.comunica.it Research on compounds from Magydaris pastinacea showed that several furocoumarins, including (-)-heraclenol, inhibited the tumor-associated hCA IX and XII isoforms in the nanomolar range, while being inactive against the ubiquitous cytosolic hCA I and II, suggesting selectivity. nih.govtandfonline.comunica.it

Carbonic Anhydrase (CA) Inhibition (e.g., CA IX and CA XII)

This compound, as a furocoumarin, has been investigated for its potential to inhibit human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated isoforms hCA IX and hCA XII. These isoforms are overexpressed in many hypoxic tumors and play a role in maintaining intracellular pH, promoting tumor cell survival and invasion. nih.govunica.itscispace.comresearchgate.netsci-hub.se

Studies have shown that S-heraclenol exhibits inhibitory activity against hCA IX with a reported Ki value of 27.5 nM. nih.govunica.itscispace.comscite.airesearchgate.net While S-heraclenol demonstrated potent inhibition of hCA IX, its acetate (B1210297) derivative, (+)-S-heraclenol acetate, showed reduced inhibitory effects on both hCA IX and hCA XII. nih.govscite.ai Interestingly, (+)-S-heraclenol acetate displayed high selectivity towards hCA IX over hCA XII, with a selectivity index greater than 52. nih.govscite.ai

Research indicates that the presence of the 2,3-dihydroxy-3-methylbutyl moiety in S-heraclenol contributes to its better inhibitory profile against hCA IX. scite.ai

The inhibitory activities of S-heraclenol and (+)-S-heraclenol acetate against hCA IX and hCA XII are summarized in the table below:

| Compound | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity Index (XII/IX) |

| S-Heraclenol | 27.5 | Not specified in snippet | Not specified in snippet |

| (+)-S-Heraclenol Acetate | Reduced inhibition | Reduced inhibition | > 52 |

These findings suggest that this compound and its derivatives could be potential lead compounds for the development of isoform-selective carbonic anhydrase inhibitors. nih.govunica.itscispace.com

Histidinol-phospho Aminotransferase (HisC) Inhibition

This compound has been identified as an inhibitor of bacterial histidinol-phosphate aminotransferase (HisC). acs.orgmdpi.comfrontiersin.orgresearchgate.netresearchgate.net HisC is a crucial enzyme in the histidine biosynthesis pathway, which is essential for bacterial survival and is absent in humans, making it a promising target for the development of new antimicrobial agents. acs.org

In silico screening studies have identified heraclenol as one of the most effective inhibitors of HisC. acs.orgmdpi.comresearchgate.net Molecular docking studies have shown that heraclenol binds efficiently to the ligand-binding domain (LBD) of HisC. mdpi.comnih.gov This binding to the active site residues may prevent the conversion of imidazole-acetol-phosphate to histidinol-phosphate, thereby disrupting histidine biosynthesis. mdpi.com

In vitro and in vivo studies have demonstrated the antimicrobial and antibiofilm activity of heraclenol against uropathogenic Escherichia coli (UPEC). mdpi.comresearchgate.netnih.govnih.gov Heraclenol treatment significantly reduced bacterial loads in a murine model of urinary tract infection and decreased biofilm formation by 70% in vitro. mdpi.comnih.govnih.gov Scanning electron microscopy revealed that heraclenol treatment led to a loss of cell-to-cell contact and reduced extracellular matrix production in biofilms. nih.gov

While heraclenol shows promise as a bacterial histidine biosynthesis inhibitor, its minimum inhibitory concentration (MIC) was observed to be high (1024 µg/mL) in vitro. mdpi.comnih.gov Further chemical modifications may be necessary to enhance its potency for clinical applications. nih.gov

Potential SARS-CoV-2 Main Protease (Mpro) Inhibition

In silico studies have explored the potential of natural coumarins, including heraclenol, as inhibitors of the SARS-CoV-2 main protease (Mpro). chemrxiv.orgrsc.orgrsc.orgnih.gov Mpro is a key enzyme involved in viral replication, making it a target for antiviral drug development. chemrxiv.orgrsc.org

Preliminary screening using docking techniques has suggested that heraclenol exhibits good binding efficiency to the active site of SARS-CoV-2 Mpro. chemrxiv.orgrsc.orgrsc.org Along with other coumarins like corymbocoumarin and methylgalbanate, heraclenol was considered a potential Mpro protease inhibitor based on these computational studies. chemrxiv.orgrsc.orgrsc.org

These in silico findings indicate that heraclenol could be a potential candidate for further in vitro and in vivo investigations to confirm its inhibitory activity against SARS-CoV-2 Mpro and its potential as an antiviral agent. chemrxiv.org

Allelopathic Activities and Plant Growth Regulation

This compound has been reported to possess allelopathic properties, influencing the growth and development of other plants. researchgate.netresearchgate.net

Germination Inhibition (e.g., parsley and lettuce seeds)

Heraclenol has been identified as a germination inhibitor in seeds of certain plant species, including parsley (Petroselinum crispum) and lettuce (Lactuca sativa). nih.govcymitquimica.comcabidigitallibrary.orgchemfaces.comchemfaces.com Studies on parsley seeds have indicated that heraclenol, a coumarin present in the seedcoat, contributes to the inhibition of germination. cabidigitallibrary.orgashs.org Removing the outer parts of the seed or washing the seeds in aerated water can reduce the levels of this inhibitory substance, leading to improved germination rates. cabidigitallibrary.orgashs.org

Research on Semenovia transiliensis, a plant containing furanocoumarins including heraclenol, also evaluated its phytotoxic activity against Lactuca sativa and Agrostis stolonifera. researchgate.net

Inhibition of Plant Cell Elongation

Furanocoumarins, such as those isolated from Ducrosia anethifolia, have demonstrated strong inhibition of plant cell elongation. researchgate.net While the snippet primarily mentions (+)-heraclenin in this context with a low IC50 value, heraclenol is also a furanocoumarin and is likely to contribute to this activity, although specific data for this compound's effect on cell elongation was not explicitly detailed in the provided search results. researchgate.net Computational studies on furanocoumarins with an epoxide moiety suggested improved fitting and stronger interaction with the auxin-like TIR1 ubiquitin ligase, which is involved in plant growth regulation. researchgate.net

Effects on Root and Shoot Development

Allelopathic compounds can impact the root and shoot development of target plants. researchgate.net While the provided snippets mention that the in vitro weed bioassay results for furanocoumarins from Ducrosia anethifolia showed that Plantago lanceolata was the most affected weed for germination, root, and shoot development, specific detailed findings for this compound's effects on root and shoot development were not extensively provided in the search results. researchgate.net However, as a furanocoumarin with allelopathic activity, it is plausible that this compound influences these aspects of plant growth.

Preclinical Investigations and in Vivo Efficacy

In Vivo Studies in Murine Models of Urinary Tract Infections (UTIs)

In vivo studies utilizing murine models of urinary tract infections have been conducted to assess the efficacy of heraclenol against uropathogenic Escherichia coli (UPEC). These studies have provided insights into the compound's ability to reduce bacterial burden and mitigate inflammatory responses in infected tissues.

Reduction of Bacterial Load in Tissues (kidney, bladder, urine)

Research has demonstrated that heraclenol treatment can significantly reduce bacterial loads in the urine, kidney, and bladder tissues of mice infected with UPEC in a transurethral catheter model. researchgate.net These findings suggest that heraclenol possesses in vivo antimicrobial activity against UPEC, effectively aiding in the clearance of bacteria from the urinary tract and associated organs. researchgate.net

Reversal of Inflammatory Changes in Tissues

Histopathological analysis performed in murine UTI models treated with heraclenol has indicated a reversal of inflammatory changes in bladder and kidney tissues. researchgate.net This suggests that beyond its direct antimicrobial effects, heraclenol may also exert anti-inflammatory properties in the context of UTIs, contributing to tissue recovery and reduced pathology associated with the infection. researchgate.net Heraclenol treatment was observed to restore the normal morphology of the bladder at certain concentrations. researchgate.net

Evaluation of Efficacy in Other Disease Models

Beyond urinary tract infections, the potential efficacy of heraclenol has been explored in other preclinical models, reflecting the diverse pharmacological activities observed for coumarins and related compounds. Heraclenol has been isolated from Ducrosia species, and studies on this genus have investigated various activities including antimicrobial, antioxidant, antiproliferative, cytotoxic (in vitro), neuroprotective, antidiabetic, and analgesic effects (in vivo). mdpi.com Heraclenol has also been reported to exhibit anti-HIV activity. nih.gov While heraclenol is a component of Heracleum dissectum seed oil, which showed neuroprotective activity in a rat brain ischemia model, the specific contribution of heraclenol to this effect was not explicitly detailed. researchgate.net Evaluation for antiseizure activity in a zebrafish model found heraclenol to be inactive in that specific assay. researchgate.net Heraclenol has also been evaluated for its antimicrobial activity against a panel of bacteria and fungi, exhibiting an interesting antimicrobial profile. researchgate.net

Assessment of Pharmacological Profiles in Preclinical Models

Structure Activity Relationship Sar Studies of ± Heraclenol and Its Analogues

Elucidation of Key Structural Features for Biological Activity

Understanding the specific parts of the heraclenol molecule that are essential for its biological actions is a primary goal of SAR studies. This involves systematically altering different regions of the molecule and observing the resulting changes in activity.

Role of the Furanobenzopyran Moiety

Heraclenol is a natural furanocoumarin, characterized by a fused ring system comprising a furan (B31954) ring and a benzopyran (coumarin) moiety mdpi.commdpi.comhmdb.ca. This furanobenzopyran core is a common structural feature in many biologically active natural products mdpi.comontosight.ai. Research indicates that the coumarin (B35378) ring system itself is often crucial for the antibacterial activity of these compounds, potentially by inhibiting nucleic acid synthesis in bacteria researchgate.netnih.gov. The furanobenzopyran scaffold provides a rigid framework onto which various substituents can be attached, influencing the molecule's interaction with biological targets.

Impact of Stereochemical Configuration

Stereochemistry, the three-dimensional arrangement of atoms, can significantly impact a molecule's biological activity by affecting its binding to chiral biological targets like enzymes and receptors nih.gov. While information specifically on the impact of the stereochemical configuration of (±)-Heraclenol as a racemate was not extensively detailed in the search results, studies on related compounds and the isolation of specific enantiomers like (-)-Heraclenol (B11927913) (with a defined (R)-configuration at a chiral center) highlight the potential importance of stereochemistry ontosight.ainih.gov. For instance, investigations into the anti-HIV activity of calanolide (B8761490) A analogues, which also contain a cyclic core, demonstrated that the stereochemistry of a hydroxyl group was not as critical for activity, but the presence of certain methyl groups was required nih.gov. This suggests that for heraclenol, the stereochemical configuration of the dihydroxy-3-methylbutyl side chain may play a role in its interaction with specific biological targets, and further detailed studies focusing on the individual enantiomers could provide valuable SAR information.

Significance of Substituents on Biological Potency

The nature and position of substituents on the furanobenzopyran core and the attached side chain are critical determinants of heraclenol's biological potency and spectrum of activity unipa.itresearchgate.net. Studies on coumarins in general have shown that substituents can modulate their activity unipa.it. For heraclenol, the 2,3-dihydroxy-3-methylbutyl side chain attached to the furanobenzopyran core is a key structural feature. Modifications to this side chain or the introduction of other substituents on the aromatic rings can influence properties such as lipophilicity, hydrogen bonding capabilities, and steric interactions, thereby altering binding affinity and biological response. For example, the addition of a prenyl group to furocoumarins has been shown to enhance lipophilicity, potentially improving their entry into bacterial cells nih.gov. Studies on substituted coumarins have demonstrated that the presence of halogen groups or multiple hydroxyl groups can lead to significant differences in cytotoxic activity against cancer cell lines researchgate.net. In the context of inhibiting tumor-associated carbonic anhydrases, the 2,3-dihydroxy-3-methylbutyl moiety present in S-heraclenol showed a better inhibitory profile compared to an acetylated analogue, indicating the importance of the free hydroxyl groups nih.gov.

Rational Design of this compound Derivatives with Enhanced Bioactivity

Rational design of derivatives involves using the information gained from SAR studies to synthesize new compounds with improved biological activity or desirable properties nih.govrsc.org. By identifying the key structural features and substituents that contribute to activity, chemists can design targeted modifications to enhance potency, selectivity, or reduce potential off-target effects. For heraclenol, rational design efforts could focus on modifying the dihydroxy-3-methylbutyl side chain, introducing different substituents onto the furanobenzopyran core, or creating hybrid molecules combining features of heraclenol with other pharmacologically active scaffolds. The goal is to optimize the interactions with specific biological targets, such as bacterial enzymes nih.govdntb.gov.ua, viral proteases mdpi.comchemrxiv.org, or inflammatory mediators mdpi.comresearchgate.net.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, In Silico Screening)

Computational methods play an increasingly important role in modern SAR studies and rational drug design b2match.com. Techniques such as molecular docking and in silico screening can provide valuable insights into the potential interactions between heraclenol or its analogues and biological targets at a molecular level chemrxiv.orgb2match.comresearchgate.netproquest.com.

Molecular docking simulations predict the preferred binding orientation and affinity of a ligand (like heraclenol) to a target protein (like an enzyme or receptor) b2match.com. These studies can help to explain observed SARs by visualizing how different parts of the molecule interact with the binding site, including hydrogen bonding, hydrophobic interactions, and steric clashes. For example, molecular docking has been used to study the binding of heraclenol to the main protease of SARS-CoV-2, suggesting its potential as an inhibitor mdpi.comchemrxiv.orgamazonaws.com. Docking studies have also indicated that heraclenol binds to the active site of bacterial histidine biosynthesis enzyme HisC, which may explain its antibacterial activity researchgate.netnih.govdntb.gov.ua.

In silico screening involves computationally evaluating large libraries of compounds for potential activity against a specific target based on their structural properties and predicted interactions b2match.com. This can help identify novel heraclenol analogues or other compounds with similar activity profiles. By using computational models to predict biological activity, researchers can prioritize which compounds to synthesize and test experimentally, significantly accelerating the drug discovery process b2match.com. Quantitative Structure-Activity Relationship (QSAR) models, which build mathematical relationships between structural descriptors and biological activity, are also valuable computational tools for predicting the activity of new compounds and understanding the contribution of specific structural features wikipedia.orgnih.govnih.gov.

Analytical Methodologies for ± Heraclenol Quantification and Detection

Chromatographic Techniques (e.g., TLC, HPLC, RP-HPLC)

Chromatographic methods are widely used for the separation and analysis of (±)-Heraclenol in complex matrices, such as plant extracts. These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase, allowing for their separation based on properties like polarity and size.

Thin-layer chromatography (TLC), including high-performance thin-layer chromatography (HPTLC), has been utilized for the simultaneous determination of heraclenol and other furocoumarins like psoralen (B192213) in plant materials. researchgate.netsemanticscholar.org A simple HPTLC method for the analysis of Heracleum candicans fruits involved separation on silica (B1680970) gel F254 plates using a mobile phase of toluene:diethyl ether:acetic acid (6:4:1) and densitometric scanning at 350 nm. semanticscholar.org This method demonstrated good linearity, precision, repeatability, and accuracy for heraclenol quantification in the range of 1–4 μg spot⁻¹. semanticscholar.org The method was found to be simple, accurate, precise, and economical for routine quality control. semanticscholar.org

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a prevalent technique for the quantitative analysis of heraclenol. researchgate.netresearchgate.net RP-HPLC is favored for the analysis of polar substances like flavonoids and furocoumarins due to its ability to separate compounds based on their varying polarities. uw.edu.pl Separation is typically performed on RP-18 stationary phases with mobile phases often consisting of methanol (B129727) and acetonitrile, sometimes with modifiers like trifluoroacetic acid. uw.edu.pl HPLC coupled with UV detection or mass spectrometry has been proposed for the quantification of furocoumarins, including heraclenol, offering limits of detection (LOD) and quantification (LOQ) in accordance with regulations. researchgate.net For instance, a study reported LODs of 2.79 μ g/spot and LOQs of 4.82 μ g/spot for heraclenol using an analytical method. researchgate.net HPLC-PDA (Photodiode Array) methods have also been developed for the analysis of furocoumarins in plant extracts, allowing for the simultaneous detection of multiple compounds based on their UV absorption spectra. researchgate.net

Spectroscopic Methods (e.g., NMR, UV)

Spectroscopic techniques provide valuable information about the structure and concentration of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of heraclenol. core.ac.uk Both 1D and 2D NMR spectroscopy have been employed to confirm the structure of isolated heraclenol. core.ac.uk NMR analysis provides detailed information about the arrangement of atoms within the molecule based on the behavior of atomic nuclei in a magnetic field. nanalysis.com While NMR is excellent for structural confirmation, it generally requires higher analyte concentrations compared to other spectroscopic methods like UV-Vis. nanalysis.com

Ultraviolet (UV) spectroscopy is useful for the detection and quantification of heraclenol due to the presence of chromophores in its furanocoumarin structure that absorb UV light. su.se UV detection is commonly coupled with HPLC for the quantitative analysis of heraclenol. researchgate.netresearchgate.net The UV spectrum of heraclenol exhibits characteristic absorption bands that can be used for its identification and quantification based on the principle of Beer-Lambert Law. su.se

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) provides information about the mass-to-charge ratio of molecules and their fragments, aiding in the identification and structural characterization of this compound. MS is often coupled with chromatographic techniques, such as HPLC-MS, to enhance the separation and detection capabilities. researchgate.netcore.ac.uk

HPLC-MS analysis has been used for the analysis of plant extracts containing heraclenol. core.ac.uk High-resolution mass spectrometry (HRMS), such as ESI-HRMS, can provide accurate mass measurements, which are valuable for confirming the molecular formula of heraclenol. MS/MS experiments, where ions are fragmented and the resulting fragments are analyzed, can provide further structural information and aid in the identification of heraclenol and its potential derivatives or isomers. nih.gov Predicted collision cross-section values obtained from techniques like ion mobility-mass spectrometry can also provide additional data for compound identification. uni.luuni.lu

Standardization and Quality Control Methods for this compound Containing Extracts

Standardization and quality control are essential to ensure the consistency, efficacy, and safety of herbal products containing this compound. easyprojectmaterials.comiipseries.org Standardization involves ensuring consistent levels of active constituents, which is achieved through validated analytical methods and specifying acceptable ranges for these compounds. iipseries.org

Analytical methodologies discussed in the previous sections, particularly HPLC and HPTLC with appropriate detection methods (UV, MS), are fundamental to the standardization and quality control of heraclenol-containing extracts. semanticscholar.orgeasyprojectmaterials.com These methods allow for the quantitative determination of heraclenol content in raw materials and finished products. semanticscholar.orgeasyprojectmaterials.com

Quality control parameters for herbal drugs include not only the quantification of marker compounds like heraclenol but also other tests such as organoleptic evaluation, determination of moisture content, ash content, extractive values, and screening for contaminants like pesticides and heavy metals. easyprojectmaterials.comiipseries.org Adherence to rigorous quality controls throughout the growing, harvesting, and manufacturing processes is crucial for producing high-quality standardized extracts. stikesbcm.ac.id

The development of simple, accurate, precise, and economical analytical methods like HPTLC for the quantification of heraclenol is important for routine quality control of plant materials and herbal formulations. semanticscholar.orgresearchgate.net These methods help to ensure that the correct botanical species is used, only high-quality raw materials are utilized, and the final product meets specified quality standards. iipseries.orgstikesbcm.ac.id

Future Directions and Research Perspectives on ± Heraclenol

Further Elucidation of Mechanisms of Action

While initial studies have identified (±)-Heraclenol as an inhibitor of bacterial histidine biosynthesis, specifically targeting the HisC enzyme, its complete mechanism of action remains to be fully elucidated. nih.gov The broader class of furanocoumarins is known to interact with a multitude of cellular signaling pathways, suggesting that this compound may possess additional molecular targets. nih.govresearchgate.net

Future investigations should focus on:

Target Deconvolution: Identifying other potential protein targets beyond HisC in both prokaryotic and eukaryotic cells. This could reveal mechanisms responsible for other potential therapeutic effects, such as anti-inflammatory or anticancer activities, which are observed in other furanocoumarins. nih.govnih.gov

Signaling Pathway Analysis: Comprehensive studies are needed to determine the effect of this compound on key cellular signaling cascades. Research on related furanocoumarins has shown modulation of pathways including PI3K/Akt, MAPK, NF-κB, and STAT3, which are crucial in processes like cell proliferation, inflammation, and apoptosis. nih.govnih.govresearchgate.net Understanding if this compound interacts with these or other pathways is critical.

Enzyme Inhibition Profile: A broader screening against a panel of enzymes, particularly cytochrome P450 isoforms, is warranted. mdpi.comresearchgate.netresearchgate.net Many furanocoumarins are known inhibitors of these enzymes, which has significant implications for drug metabolism and potential drug-drug interactions. researchgate.netnih.gov

Strategies for Improving Bioavailability and Potency

A significant hurdle for the clinical development of this compound is its high minimum inhibitory concentration (MIC), which may not be achievable in human tissues. nih.gov Therefore, a primary focus of future research must be on enhancing its potency and bioavailability.

Key strategies include:

Chemical Modification: Medicinal chemistry approaches can be employed to synthesize derivatives of the this compound scaffold. nih.gov This involves structure-activity relationship (SAR) studies to identify which parts of the molecule are essential for its activity and which can be modified to increase potency and improve pharmacokinetic properties. nih.gov

Prodrug Development: Designing prodrugs that are converted into the active this compound molecule in vivo could improve its absorption and distribution. mdpi.com

Advanced Formulation Strategies: The use of novel drug delivery systems can enhance the solubility and bioavailability of poorly soluble compounds like many furanocoumarins. mdpi.com

Table 1: Potential Strategies for Enhancing this compound Efficacy

| Strategy | Approach | Desired Outcome |

|---|---|---|

| Structural Modification | Synthesize novel analogues and derivatives. | Lower MIC, increase target affinity, improve pharmacokinetic profile. |

| Pharmaceutical Formulation | Utilize solid dispersions, cyclodextrin (B1172386) inclusion complexes, or nanodelivery systems (e.g., liposomes, nanoparticles). | Increase solubility, improve absorption, and enhance bioavailability. |

| Prodrug Synthesis | Create inactive precursors that metabolically convert to active this compound. | Overcome poor membrane permeability and improve systemic exposure. |

Investigation of Synergistic Effects with Other Antimicrobials

An alternative or complementary approach to enhancing the efficacy of this compound is to investigate its synergistic effects when combined with existing antimicrobial agents. nih.gov This strategy is particularly promising for combating antimicrobial resistance. mdpi.com Natural compounds can potentiate the activity of conventional antibiotics, sometimes resensitizing resistant bacterial strains. plos.org

Future studies should explore combinations of this compound with various classes of antibiotics against a panel of pathogenic bacteria, including multidrug-resistant strains. The mechanisms underlying any observed synergy, such as inhibition of efflux pumps or disruption of the bacterial cell membrane, should be thoroughly investigated. plos.org The checkerboard method is a standard in vitro technique to evaluate such synergistic interactions. nih.gov

Exploration of Additional Therapeutic Applications

The therapeutic potential of this compound may extend beyond its antibacterial activity. The furanocoumarin chemical class is associated with a wide spectrum of pharmacological effects. nih.govresearchgate.net A systematic exploration of other potential applications is a logical next step.

Potential areas for investigation include:

Anticancer Activity: Many furanocoumarins have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer, through the induction of apoptosis and cell cycle arrest. nih.govresearchgate.netnih.gov

Anti-inflammatory Effects: The potential to modulate inflammatory pathways could make this compound a candidate for treating inflammatory disorders. nih.govnih.gov

Antiviral and Antifungal Properties: The broad antimicrobial potential of furanocoumarins suggests that this compound should be screened for activity against a range of viruses and fungi. nih.gov

Neuroprotective Effects: While currently an underexplored area for furanocoumarins, investigation into potential neuroprotective activities could open new therapeutic avenues. nih.gov

Development of this compound-Based Therapeutic Agents

Translating this compound from a lead compound into a clinical drug requires a rational design approach. nih.gov This process would leverage the information gathered from mechanism-of-action, SAR, and bioavailability studies. The "Drugs from Drugs" approach, which involves the late-stage derivatization of an existing active molecule, could be a valuable strategy. nih.gov By using the this compound core as a scaffold, medicinal chemists can design and synthesize new chemical entities with optimized properties, aiming to create a drug candidate with a superior therapeutic profile. beilstein-journals.orgtechnologynetworks.com

Advanced Bio-screening Methodologies for Novel Activities

To efficiently explore the full therapeutic potential of this compound and its future derivatives, advanced bio-screening methodologies are essential. nih.govnih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of compounds against a vast number of biological targets. wikipedia.org Using robotics and automated data analysis, HTS can screen for various activities, from enzyme inhibition to effects on cell viability, accelerating the discovery of new applications. pharmaron.com

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify desired phenotypic changes without a priori knowledge of the molecular target. It is a powerful tool for discovering compounds with novel mechanisms of action.

Virtual Screening: Computational methods, such as ligand-based pharmacophore screening and structure-based docking, can be used to screen large virtual libraries of compounds against known protein targets, prioritizing candidates for laboratory testing. rsc.org

Table 2: Comparison of Advanced Screening Methodologies

| Methodology | Principle | Application for this compound |

|---|---|---|

| High-Throughput Screening (HTS) | Robotic screening of thousands of compounds against specific molecular targets (e.g., enzymes, receptors). | Rapidly test this compound and its derivatives against large panels of targets to identify new activities. |

| Phenotypic Screening | Observing the effect of a compound on the phenotype of a cell or organism. | Identify novel therapeutic effects (e.g., anti-inflammatory, anticancer) in relevant cellular models. |

| Virtual Screening | Computational simulation of compound-target interactions. | Predict potential new targets for this compound and guide the design of more potent derivatives. |

Genetic and Proteomic Studies to Uncover Cellular Pathways

To gain a deep and unbiased understanding of how this compound affects cellular function, global approaches using genomics and proteomics are indispensable. These technologies can provide a comprehensive map of the cellular response to the compound.

Transcriptomics (RNA-Seq): This technique can reveal changes in gene expression across the entire genome in response to this compound treatment, highlighting the cellular pathways that are activated or inhibited.

Proteomics: By analyzing changes in the levels and post-translational modifications of proteins, proteomics can identify the direct and indirect targets of this compound and map its impact on cellular protein networks.

Chemoproteomics: This approach uses chemical probes derived from this compound to directly identify its protein binding partners within a complex biological sample, offering a powerful method for target deconvolution.

These studies will be crucial for validating known targets, discovering new ones, and building a comprehensive model of the compound's mechanism of action, which is essential for its future development as a therapeutic agent.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Psoralen (B192213) |

| Bergapten |

| Bergamottin |

| 6′,7′-dihydroxybergamottin |

| Epoxybergamottin |

| Xanthotoxin |

| Isopimpinellin |

| Umbelliferone (B1683723) |

| Angelicin |

| Marmesin |

| Rutaretin |

| Nodakenetin |

| Archangelicin |

| Morin |

| Rutin |

| Quercetin |

| Hesperidin |

| (+)-Catechin |

| Ciprofloxacin |

| Tetracycline |

| Erythromycin |

| Oxacillin |

| Ampicillin |

| Geraniol |

| Nerol |

| Tannic Acid |

| Felodipine |

| Diazepam |

常见问题

Q. What are the validated protocols for isolating (±)-Heraclenol from natural sources, and how can purity be ensured?

this compound is commonly isolated from Ducrosia anethifolia using methanol extraction followed by chromatographic techniques like column chromatography (CC) and preparative HPLC. Purity validation requires NMR (¹H/¹³C) for structural confirmation and HPLC-UV/LC-MS for quantitative analysis (>95% purity). For reproducibility, solvent ratios (e.g., hexane-ethyl acetate gradients) and column specifications (e.g., C18 reverse-phase) must be explicitly documented .

Q. Which cancer cell lines have demonstrated sensitivity to this compound, and what experimental conditions are critical for cytotoxicity assays?

this compound exhibits cytotoxic activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Key experimental parameters include:

- Dose range : 10–100 µM, with IC₅₀ values typically observed at 40–60 µM .

- Assay duration : 48–72 hours, using MTT or SRB assays.

- Controls : Include cisplatin as a positive control and DMSO vehicle controls (<0.1% v/v) to rule out solvent toxicity .

Q. How can researchers address solubility challenges of this compound in in vitro studies?

Due to its lipophilic nature, this compound requires dissolution in DMSO followed by dilution in culture media. Ensure final DMSO concentrations ≤0.1% to avoid cellular stress. Sonication (10–15 min) and sterile filtration (0.22 µm) are recommended for homogeneous dispersion .

Advanced Research Questions

Q. What computational methods are suitable for predicting the molecular targets of this compound, and how do these align with experimental findings?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to targets like SARS-CoV-2 main protease (Mpro) or proteasomes. For example, this compound showed a ΔG of -8.20 kcal/mol against Mpro, comparable to ritonavir (-8.57 kcal/mol). Validate predictions with in vitro enzymatic inhibition assays (e.g., fluorescence-based protease activity tests) .

Q. How can contradictory data on this compound’s cytotoxic vs. cytoprotective effects be resolved?

Contradictions may arise from cell-type specificity or concentration-dependent effects. Methodological recommendations:

- Dose-response curves : Test a broader range (1–200 µM) to identify biphasic effects.

- Pathway analysis : Use RNA-seq or phosphoproteomics to differentiate pro-apoptotic (e.g., caspase-3 activation) vs. survival pathways (e.g., PI3K/Akt) .

- Replication : Cross-validate findings in ≥3 independent labs to rule out batch variability .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) to enhance aqueous solubility.

- Pharmacokinetics : Conduct LC-MS/MS plasma profiling in rodent models to assess Tmax, Cmax, and half-life.

- Metabolite screening : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution mass spectrometry .

Q. How do stereochemical differences [(+)- vs. (-)-enantiomers] influence this compound’s bioactivity?

Enantiomer separation via chiral HPLC is critical. Preliminary data suggest (-)-Heraclenol has higher anti-proliferative activity (IC₅₀ 35 µM vs. 55 µM for (+)-form in MCF-7). Confirm stereospecificity using circular dichroism (CD) and X-ray crystallography .

Methodological and Ethical Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in this compound studies?

- Non-linear regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).

- Multiple comparisons : Apply ANOVA with Tukey’s post-hoc test for multi-group assays.

- Power analysis : Predefine sample sizes (n ≥ 6) to ensure 80% power for detecting 20% effect sizes .

Q. How can researchers mitigate bias in preclinical studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。